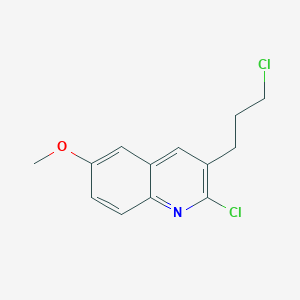

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

Description

BenchChem offers high-quality 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYKURZXNARJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472418 | |

| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159383-57-0 | |

| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159383-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

Abstract

This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a vast array of therapeutic agents, and functionalization at the 2- and 3-positions offers a versatile platform for molecular exploration.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing detailed experimental protocols, and offering insights based on established chemical principles. The proposed pathway is designed for robustness and efficiency, leveraging the powerful Vilsmeier-Haack reaction as a cornerstone for constructing a key intermediate.

Strategic Overview: A Retrosynthetic Approach

To devise a logical and efficient synthesis, we begin with a retrosynthetic analysis of the target molecule. The chosen strategy prioritizes the use of well-established, high-yielding reactions and commercially available starting materials. The key disconnection centers on the formation of the quinoline core and the concurrent installation of key functional groups.

Our analysis identifies 2-chloro-3-formyl-6-methoxyquinoline as a pivotal intermediate. This is advantageous because the Vilsmeier-Haack reaction allows for its formation from a simple acetanilide precursor in a single, efficient step that accomplishes cyclization, chlorination, and formylation simultaneously.[3][4] The aldehyde at the C-3 position then serves as a versatile chemical handle to construct the desired 3-chloropropyl side chain via a Wittig reaction followed by selective reduction.

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: From Aniline to Target Molecule

The forward synthesis is a four-step process, beginning with the protection of the readily available p-anisidine.

Step 1: Synthesis of N-(4-methoxyphenyl)acetamide (Intermediate A)

The initial step involves the acylation of the amino group of p-anisidine. This is a standard protecting group strategy that also provides the necessary acetanilide structure required for the subsequent Vilsmeier-Haack cyclization.

-

Reaction: p-Anisidine is treated with acetic anhydride. A mild base such as pyridine or triethylamine can be used as a catalyst and to scavenge the acetic acid byproduct.

-

Causality: The acetyl group serves two primary functions: it moderates the reactivity of the aromatic ring and provides the necessary methyl group that will ultimately be incorporated into the newly formed heterocyclic ring during cyclization.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-6-methoxyquinoline (Intermediate B)

This is the cornerstone of the entire synthesis. The Vilsmeier-Haack reaction is a powerful method for both formylating electron-rich aromatic compounds and for constructing heterocyclic systems.[5][6] In this case, it achieves three crucial transformations in one pot:

-

Chlorination of the amide-derived carbonyl oxygen.

-

Formylation at the position ortho to the activating acetamido group.

-

Cyclization to form the quinoline ring system.

-

Mechanism: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[6] The electron-rich aromatic ring of N-(4-methoxyphenyl)acetamide attacks this reagent, leading to intramolecular cyclization. Subsequent dehydration and aromatization yield the stable 2-chloro-3-formyl-6-methoxyquinoline. This reaction is well-documented for producing 2-chloroquinoline-3-carbaldehydes from acetanilides.[3][4]

Caption: Key transformation in the Vilsmeier-Haack cyclization step.

Step 3: Wittig Reaction to 2-Chloro-3-(3-chloroprop-1-en-1-yl)-6-methoxyquinoline (Intermediate C)

With the aldehyde in place, the carbon skeleton is extended using the Wittig reaction. This reaction is highly reliable for converting aldehydes and ketones into alkenes.

-

Reaction: The aldehyde (Intermediate B) is reacted with the ylide generated from (2-chloroethyl)triphenylphosphonium bromide. The ylide is typically prepared in situ by treating the phosphonium salt with a strong base like n-butyllithium or sodium hydride.

-

Causality: The Wittig reaction provides excellent control over the formation of the carbon-carbon double bond, introducing the required three-carbon chain with a terminal chloro group in a single, predictable step. The reaction creates a mixture of (E) and (Z) isomers, which is inconsequential as the double bond will be reduced in the final step.

Step 4: Selective Reduction to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (Target Molecule)

The final step is the reduction of the carbon-carbon double bond in the propene side chain to yield the desired propyl group.

-

Reaction: Catalytic hydrogenation is the method of choice. A palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is typically effective for this transformation.

-

Causality & Selectivity: This method is chosen for its high selectivity. It will readily reduce the isolated alkene double bond without affecting the aromatic quinoline ring or causing hydrogenolysis of the two chloro-substituents under controlled conditions (e.g., moderate pressure and temperature). This ensures the integrity of the core structure and the desired functional groups in the final product.

Experimental Protocols & Data

The following protocols are detailed, self-validating methodologies for executing the proposed synthesis.

Protocol 1: Synthesis of N-(4-methoxyphenyl)acetamide

-

Dissolve p-anisidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize from ethanol/water to obtain pure N-(4-methoxyphenyl)acetamide.

Protocol 2: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline

-

In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 4.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.[4]

-

Add N-(4-methoxyphenyl)acetamide (1.0 eq) portion-wise to the reagent mixture.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 12-16 hours.[4]

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

Protocol 3: Synthesis of 2-Chloro-3-(3-chloroprop-1-en-1-yl)-6-methoxyquinoline

-

Suspend (2-chloroethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to generate the orange-red ylide. Stir for 1 hour at this temperature.

-

Dissolve 2-chloro-3-formyl-6-methoxyquinoline (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the alkene.

Protocol 4: Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

-

Dissolve the alkene intermediate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.

-

Seal the vessel and purge with hydrogen gas (H₂).

-

Pressurize the vessel with H₂ (2-3 atm) and stir vigorously at room temperature for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product.

-

Further purification can be achieved by column chromatography if necessary.

Data Summary

The following table presents expected parameters for the synthesis, based on typical yields and conditions for analogous reactions reported in the literature.

| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Acetanilide Formation | Acetic Anhydride, Et₃N | 0 to 25 | 2 - 4 | >95% |

| 2 | Vilsmeier-Haack | POCl₃, DMF | 80 - 90 | 12 - 16 | 60 - 80%[7] |

| 3 | Wittig Reaction | Ph₃PCHCH₂Cl, n-BuLi | -78 to 25 | 12 - 18 | 50 - 70% |

| 4 | Hydrogenation | H₂, 10% Pd/C | 25 | 6 - 12 | >90% |

Conclusion

This guide outlines a robust and logical four-step synthesis for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline. The strategy is anchored by a highly efficient Vilsmeier-Haack cyclization, which constructs the core 2-chloro-3-formyl-quinoline intermediate in a single step from a simple precursor. Subsequent functionalization of the aldehyde via a Wittig reaction and selective reduction provides a clear and reliable path to the target molecule. The provided protocols are based on well-established and validated chemical transformations, offering a high probability of success for researchers and drug development professionals seeking to synthesize this and related quinoline analogs.

References

- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde. BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_pNm_kZGiogpnobO-uf1EXiJKfupYqDw9njzme8OFxmu76_Tj_hveEIMhaXfRkmKel2h9yVhRvR3CH3XWmDpJCVwjrlEFdllAF5T8cbxVgW7cpgMPUEgeqQ1US2YsPN6P008RfLgmPk4ScULXjXrlywmDJAc8HGT387b_A2wHBZw4pVTBMPiLzfcQO3mZNd1Phy1jVU0adB2cEHWXprWuXGx1gDL6mfx15og=]

- Mucha, A., Grembecka, J., & Kafarski, P. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(3), 633.

- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-20. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkxD9ilhZ1YoRL_5R9pHHo9y7cgWk2FJWpp2N6MkoVzLsFM7PNKK1X_QjqdHy9EdZkzc_uj2B3QCCUTwtjJYnw2_m2kVlaxaggPpJ9tStSjBLRzJEpRq7cLccqYt54diBULdJxHqvaqHK25aA=]

- Lee, J., et al. (2007). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Organic Letters, 9(24), 5051-5053. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw2dLcPW5wugmxNnBpPTI8fAdtp0xR4GhkWE4sn3Lp8q45D4nsHC1Ff9XPndSa9TK-J6zKBLbDslN7F_Val92ZYOtxGrx5-gGCDDSv_FhV5QcGwOUS3Jinqg61eBc5cUUSfd43EgYk3Jg=]

- Various Authors. (n.d.). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEYLCO-7-MqPT8F7mvkA9r8wSizvc5mrV8FI2wrk0vvZ4BlI4sAbo7WffRrbyz8u7jF4uFENliH3415kErgs6Uc_i-AW1P9R5kt9KVnYP56_GieLzfzmRDfg-L9ytHN896Iih-REcfPIkVilZxez7grkeXkXSjvHM=]

- Various Authors. (n.d.). Synthesis of 2-chloroquinoline-3-carbaldehydes and... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeNc5J9Vdp6S4aZUCT7KtNRgpKMTzWz0986P60Vap5QhuSm2tSqlLTjvMoUwY1OWslj4rvKaj-K41CAC7xVpEucLFpXM0eRoWQoH9W64RD--RcvV7iMC_SPUsOV9enSw2x9ESINHvVAMLO8zMGdq2uXik5DRxzDU1oXxnxj7IhSUKpChqRIJYHvUzHqP70CU3ia0GcTYpbhrmgLSpjRonD]

- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoL-gJ5noRvK_R_ekHXFJMZZK-mle4_EicfhhEbvQpXDS7aWHTPksUDJa7ejf1PQ0kHP8NvISlXLKGmWFEr8JxaA0KntSRMMaWTOM_wQOS83q_7DZxJHWS9F_xhv2cjIu2vnFy5kmrB4AaVWUJb3IOC1P3g6HvYQIX4zje]

- BenchChem. (2025). Derivatization of 2-(2-Chloroethyl)quinoline for Medicinal Chemistry. BenchChem Application Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8PyUbtNnrdkPs3HR8xcY1sRuxfvov4VZPwrQk46H4ZMIVjk5Z9jEKnfN_5FLi1yWDOhMkLfNqlN5u-CC-3Q4n_SplpengeWhp1-rdYybkF0EA4E3p9HJvhtiB4dcqvQ_pRa7dDuTgErsVSNI8t07F2TJcRYVwLimdrCix4Rc48avIg2FHAnaC3EqSrczU-bVMGAOTghJaCbD3UCTXx8Y01ZNfA6iLlnyJuityPpOZXVm4oqlIU2DLd4wkcDPNGaDS]

- Various Authors. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn5Xe9wAf8BDmYEpCTJF1dmRI2Z6TeYxbvdML70TnTNjTzZ4sV8mqtbhMJTrMH5RKuE4hjBPXuL2huiWP5abTuasEIqcyLWc1O46-FfJH25F4wcIHq_BOu812xm6gXjC2S6wBg8qYEK2i9q_RuivKo0ijePwr_lfQotGh3yN2YhA9hQzvG0sTSUymmTl8Egf27bheiKPyllDSIeee2dnw2zDAsbI47-tpHBF6Nm3XhA38=]

- Vecchione, G., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6296. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe4Q67GI_YGJk7JocGV2k4Xg8wJqVxFR7M5D6f4J7kyORI-V6ZOHPZssxtprHoowDoRx1GlI1-2GM-GlNt7qsaaFzb8EoIswwrVd_F0ru7DQhWdv05f04KO4vgXFtSFFh9rJ0eRGOJajwIhvhN]

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Various Authors. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyCl_ZQbhJXq0tqC2XqZlT-pKMomc9Bo_VHmu12u9TdPTjcShr9rW0mkK2UlVNTFjJToswysUw_pV6iTBdM50iCyKfmwy08zzLjcFTOfgJhKEvc30BODnZpAc9_eOfM2Lx-aWh0wBs9WmKLrZeYAa8C2B0qtx8MXkttME5F-QSWh60CiAoR4NdZmgGtIR6rmKK]

- Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3x7oyw1GmbLiDeUWfNvtjRCSqZtRYEcgtfabujzJl8yjkLWbXCkgDN_S5Ezw0OOUP0iRgIcCzzCrgICR7VRWn2S6zwexXh8YWyiB7BXt0gElfkXN7-9IAumxM85t-m0uKUUP025J_7kPHDT_8JGga2PM0efW9CTrY]

- Kumar, A., & Aggarwal, N. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Expert Opinion on Drug Discovery, 7(8), 745-764. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXpXzvJ7-Q4pkNQWzE20RgBxsFRa5f1DfVf1gdKklj5EBPW3ZvdXHKNLOwTpaWn96F-x8xwlWZosPJe62McfzC0y6kHjTq5QExdz9lsMIINyRxLbLvfIDPz6gspLPb-ZBwwusKHjIFQB_XIYI=]

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRSwuR6DehixlOORPhVgVf49pGZDHxu7y61aCpwa_rmij7kZf-q7FqKpIItwi7FMaKwDlAdLRDnLDmS38xwlH9kS0aNQ7eOwdaJ25qgu9mIhNvZla72rs-3w8zKvj7Kl2Zh0R8mYY_2gDr4zkV0O48XxYi]

- Various Authors. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbetEbVmZToNMqAX4OTEolw6gOnFI2lI7aqWpOTo-in34JcNqzjdvAQ9Yj-W4i3INKLhpYAd_KoVVr5zISQtH4Rpm6jled_tFHvg8m9TAJpNDALMK76h9_NJbDnaaEUP73ZI39GfovURKpDDukRxkv6u468jRjMXSHhWhROfoZUxDXkLmWQA==]

- Various Authors. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 61(15), 6646-6663. [https://vertexaisearch.cloud.google.

- Chem-Impex. (n.d.). 2-Chloro-3-formyl-6-methoxyquinoline. Chem-Impex International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW7-MpZvFjwbPGbato-go-AE6O1DLkmG8H9JGIQtH7HUd5x3nXMvoH-jDQ5A2Xrs5pLQJicNnNz--Anh_HNDuTHn33cqTK7yL7UVRU6EcPPlDoT72y26Yj9oQok347ECXgi4k=]

- Various Authors. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-9Zn6v9l5akuSFrv5Ncs3o4a2b2Txxx4aU8zKziCdM2_xaNxIur1v-5ctgMjRGHX0ons8y8f8FRU8b9WvzmHB5LCoFKJIqMcGSbSAhgBiNk5IHlLfsUpVwbr23yswYbK1r4Eum745nTPiJnbhsB5de2LRg0zeywHU38aPdjb7s-SqzFyaSEItOj4iRfYhIkdbdvK5AVezSm8=]

- CN103804289A - Method for synthetizing 6-methoxyquinoline. (2014). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Zh3ga4Jbue_h729tIz9DmyIcN2qWZE1JI1Cswq1o4GYhWH06P_BjB2PuV0d-wmXTB74bjO92NjCM6TbTjT6xk09zrJO5_p9bQDvOvpoWoZKVZgkTh9QpP9etsDddZHX9FyreN_UYbHQSUcE=]

- Various Authors. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6296. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqjDlQmP65WItR4SBROfJQqMaki7zfr6ee_yI2KL7K_c_dAWbcnzm49iIIpTydlGUDeilJpnf5qZ7iAOpaztGBEtETrrwHg7gV7AfU6RrmbMEPkTGG9xXxHsNGBuqXR_BjOFhd]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. chemijournal.com [chemijournal.com]

"2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" chemical properties

An In-Depth Technical Guide to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline for Advanced Research and Development

Foreword: Unveiling a Versatile Quinoline Scaffold

Welcome to a detailed exploration of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, a heterocyclic compound of significant interest to the scientific community. This guide is crafted for researchers, medicinal chemists, and drug development professionals who require a deep, functional understanding of this molecule. More than a mere catalog of properties, this document serves as a strategic manual, elucidating the compound's reactivity, synthetic potential, and practical applications. The quinoline core is a privileged scaffold in medicinal chemistry, and the specific arrangement of a methoxy group, a reactive 2-chloro substituent, and a functionalizable chloropropyl side chain makes this molecule a uniquely powerful building block for creating diverse and complex chemical entities. Herein, we dissect its chemical identity, predict its spectral behavior, map its reactivity, and outline its role in the synthesis of novel compounds, providing the authoritative grounding necessary to accelerate innovation.

Part 1: Core Chemical and Physical Identity

A precise understanding of a molecule's fundamental properties is the bedrock of any successful research campaign. This section provides the essential identifiers and physical characteristics of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.

Molecular Structure and Identifiers

The compound's structure is defined by a quinoline ring system substituted at positions 2, 3, and 6. The chlorine atom at the 2-position is particularly significant as it is activated towards nucleophilic substitution by the adjacent ring nitrogen. The 3-(3-chloropropyl) side chain offers a secondary site for chemical modification, enabling sequential or orthogonal synthetic strategies.

Caption: Chemical structure of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 159383-57-0 | [1] |

| Molecular Formula | C₁₃H₁₃Cl₂NO | [2] |

| Molecular Weight | 270.15 g/mol | [2] |

| MDL Number | MFCD09787635 |[2] |

Physical Properties

While comprehensive, experimentally verified data for this specific compound is not widely published, the table below summarizes available information. It is expected to be a solid at room temperature, consistent with related substituted quinolines.

Table 2: Physical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Expected to be a crystalline solid (e.g., white, off-white, or light yellow) | Based on analogs like 2-Chloro-3-formyl-6-methoxyquinoline.[3] |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF). | General characteristic of similar heterocyclic compounds. |

Part 2: Spectral Data and Structural Elucidation (Predictive Analysis)

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While raw spectral data for this specific molecule is not publicly available, this section provides an expert prediction of the key signals expected in NMR, IR, and Mass Spectrometry, serving as a benchmark for researchers performing characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum will provide a distinct fingerprint. Key expected signals include:

-

Aromatic Region (δ 7.0-8.5 ppm) : Several signals corresponding to the protons on the quinoline core. The specific coupling patterns will depend on their positions relative to each other.

-

Methoxy Group (δ ~3.9 ppm) : A sharp singlet integrating to 3 protons (–OCH₃).

-

Chloropropyl Chain (δ 2.0-3.8 ppm) : Three distinct signals, likely multiplets or triplets, each integrating to 2 protons, corresponding to the three methylene (–CH₂–) groups. The methylene group adjacent to the quinoline ring will be the most downfield, followed by the one adjacent to the chlorine, with the central methylene group being the most upfield.

-

-

¹³C NMR : The carbon spectrum will show 13 distinct signals:

-

Aromatic Carbons (δ 110-160 ppm) : Signals for the 9 carbons of the quinoline ring system. The carbon bearing the methoxy group (C6) and the carbons bonded to nitrogen and chlorine (C2, C8a) will have characteristic shifts.

-

Methoxy Carbon (δ ~55-60 ppm) : A single peak for the –OCH₃ carbon.

-

Aliphatic Carbons (δ ~30-45 ppm) : Three signals for the carbons of the chloropropyl side chain.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. Expected absorption bands include:

-

~3050-3100 cm⁻¹ : Aromatic C-H stretching.

-

~2850-2960 cm⁻¹ : Aliphatic C-H stretching from the propyl and methoxy groups.

-

~1500-1600 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.

-

~1240 cm⁻¹ : Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~700-800 cm⁻¹ : C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺) : The most critical observation would be the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed. The relative intensities of the peaks at M, M+2, and M+4 will be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive confirmation of a dichloro-substituted compound.

Part 3: Chemical Reactivity and Synthetic Utility

The true value of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline lies in its designed reactivity. The molecule possesses two distinct electrophilic centers—the C2 carbon of the quinoline ring and the terminal carbon of the propyl chain—allowing for diverse and controlled chemical transformations.

Key Reactive Sites

-

C2-Cl (Aromatic Chloride) : This site is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing effect of the quinoline nitrogen activates the C2 position, making the chloride an excellent leaving group for reactions with various nucleophiles (amines, alkoxides, thiols). This position is also amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds, respectively.[4]

-

Propyl-Cl (Aliphatic Chloride) : This primary alkyl chloride readily undergoes nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide array of functional groups at the end of the side chain.

-

Methoxy Group : The aryl methyl ether can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding 6-hydroxyquinoline derivative, a common step in modifying drug candidates to improve properties like solubility or to introduce a new point for conjugation.[5]

Caption: Key reactivity pathways for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.

Part 4: Synthetic Protocols and Methodologies

The synthesis of substituted quinolines often relies on established named reactions. A plausible and efficient route to the title compound involves the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of acetanilides to form 2-chloro-3-formylquinolines.

Proposed Synthetic Workflow

A logical synthesis would begin with a suitably substituted acetanilide, which undergoes cyclization to form the core quinoline structure. Subsequent reduction and chlorination steps would yield the final product.

Caption: A plausible synthetic workflow for the target molecule.

Experimental Protocol: Demethylation of a 6-Methoxyquinoline

This protocol describes a general and reliable method for cleaving the methoxy group to produce the corresponding phenol, a crucial transformation in drug analog synthesis.[5] This procedure is adapted from the synthesis of 2-chloro-6-hydroxyquinoline from 2-chloro-6-methoxyquinoline.

Objective: To synthesize a 6-hydroxyquinoline derivative from its 6-methoxy precursor.

Materials:

-

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (1.0 eq.)

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃) (3.0 - 5.0 eq.)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Dissolution: Dissolve the starting methoxyquinoline (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of BBr₃: Add boron tribromide (3.0-5.0 eq.) to the stirred solution slowly and dropwise. An exothermic reaction may occur.

-

Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for 12-15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly quench the reaction by adding saturated NaHCO₃ solution at 0 °C until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final 6-hydroxyquinoline product.

Part 5: Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for the title compound is not available, the following guidelines are based on best practices for related chloro-substituted aromatic compounds.[6]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

-

Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]

-

Handling Precautions : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[6]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6]

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of soap and water.[6]

-

Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[6]

-

Inhalation : Move the person to fresh air.[6]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting.[6] In all cases of exposure, seek medical attention if symptoms persist.

-

References

-

MySkinRecipes. 2-Chloro-6-Methoxy-3-Methylquinoline. [Link]

-

PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-6-methoxyquinoline. National Center for Biotechnology Information. [Link]

-

Journal of Chemical Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]

-

ResearchGate. Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]

-

PubChem. 2-Chloro-6-methoxy-3-methylquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

National Institutes of Health. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. [Link]

-

Chem 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

ResearchGate. Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. [Link]

Sources

- 1. 159383-57-0|2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | 159383-57-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloro-6-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.fr [fishersci.fr]

The Strategic Intermediate: A Technical Guide to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS Number: 159383-57-0), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoline core is a privileged scaffold in numerous pharmacologically active agents, and the specific substitutions on this molecule—a chloro group at the 2-position, a reactive chloropropyl chain at the 3-position, and a methoxy group at the 6-position—confer a unique combination of chemical reactivity and potential biological activity. This document will detail a proposed synthetic pathway, explore the reactivity of its key functional groups, discuss its potential as a versatile intermediate for the synthesis of novel therapeutic agents, and provide a framework for its analytical characterization. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse therapeutic applications. From the historical antimalarial quinine to modern anticancer and antimicrobial agents, the quinoline scaffold's unique electronic and steric properties make it an ideal framework for interacting with various biological targets. The compound 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a strategically designed molecule that leverages the inherent biological potential of the quinoline core while incorporating functional groups that allow for further chemical elaboration.

The 2-chloro substituent serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. The 6-methoxy group is a common feature in many bioactive quinolines, often enhancing their pharmacological properties.[1][2][3] The 3-(3-chloropropyl) side chain is of particular interest as it provides a reactive electrophilic site for covalent modification of biological targets or for the construction of more complex molecular architectures.[4] This unique combination of features positions 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline as a valuable building block for the synthesis of novel drug candidates.

Physicochemical Properties

While experimental data for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is not extensively available, the following table summarizes the predicted and extrapolated physicochemical properties based on its structure and data from closely related analogs like 2-chloro-6-methoxyquinoline and 2-chloro-6-methoxyquinoline-3-carbaldehyde.[5][6]

| Property | Value (Estimated) | Source |

| CAS Number | 159383-57-0 | - |

| Molecular Formula | C₁₃H₁₃Cl₂NO | - |

| Molecular Weight | 270.16 g/mol | - |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water. | General knowledge of similar compounds |

| pKa | Not Determined | - |

| LogP | > 3.0 | Calculated |

Proposed Synthesis Pathway

A robust and efficient synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline can be envisioned in a multi-step process, commencing with the well-established Vilsmeier-Haack reaction to construct the core quinoline scaffold, followed by chain extension and modification.

Step 1: Vilsmeier-Haack Cyclization for 2-Chloro-3-formyl-6-methoxyquinoline

The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an acetanilide precursor.

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 4.5 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction: To the freshly prepared Vilsmeier reagent, add p-methoxyacetanilide (1 equivalent) portion-wise while maintaining the temperature below 10 °C.

-

After the addition, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

-

The solid product, 2-chloro-3-formyl-6-methoxyquinoline, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[9]

p_methoxyacetanilide [label="p-Methoxyacetanilide"]; vilsmeier_reagent [label="Vilsmeier Reagent (POCl₃/DMF)"]; intermediate [label="2-Chloro-3-formyl-6-methoxyquinoline"];

p_methoxyacetanilide -> intermediate [label="Vilsmeier-Haack Cyclization"]; vilsmeier_reagent -> intermediate; }

Figure 1: Synthetic step for the formation of the quinoline intermediate.

Step 2: Carbon Chain Extension via Wittig Reaction

The formyl group at the 3-position is an ideal handle for extending the carbon chain. The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[10][11][12][13][14] In this proposed step, a two-carbon ylide is used to form a propenyl side chain.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxy-3-(prop-1-en-1-yl)quinoline

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. The formation of the orange-red ylide indicates a successful reaction.

-

Reaction: Dissolve 2-chloro-3-formyl-6-methoxyquinoline (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-chloro-6-methoxy-3-(prop-1-en-1-yl)quinoline.

Step 3: Reduction of the Alkene

The propenyl side chain is then reduced to a propyl group. Catalytic hydrogenation is a standard and efficient method for this transformation.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxy-3-propylquinoline

-

Reaction Setup: Dissolve 2-chloro-6-methoxy-3-(prop-1-en-1-yl)quinoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-6-methoxy-3-propylquinoline. The product may be pure enough for the next step or can be further purified by column chromatography if necessary.

Step 4: Chlorination of the Propyl Side Chain

The final step involves the selective chlorination of the terminal methyl group of the propyl side chain. This can be achieved using a variety of chlorinating agents, with N-chlorosuccinimide (NCS) in the presence of a radical initiator being a common choice for allylic or benzylic-type chlorination.

Experimental Protocol: Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

-

Reaction Setup: Dissolve 2-chloro-6-methoxy-3-propylquinoline (1 equivalent) in a dry, inert solvent such as carbon tetrachloride or dichloromethane.

-

Add N-chlorosuccinimide (NCS, 1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction: Reflux the reaction mixture under inert atmosphere and irradiate with a UV lamp to initiate the radical reaction. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.

start [label="2-Chloro-3-formyl-6-methoxyquinoline"]; step1 [label="Wittig Reaction"]; intermediate1 [label="2-Chloro-6-methoxy-3-(prop-1-en-1-yl)quinoline"]; step2 [label="Hydrogenation"]; intermediate2 [label="2-Chloro-6-methoxy-3-propylquinoline"]; step3 [label="Chlorination"]; final_product [label="2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1 -> intermediate1 -> step2 -> intermediate2 -> step3 -> final_product; }

Figure 2: Proposed multi-step synthesis workflow.

Reactivity and Synthetic Utility

The chemical architecture of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline offers multiple points for further synthetic modification, making it a highly valuable intermediate in drug discovery programs.

-

Nucleophilic Substitution at the 2-Position: The 2-chloro group on the quinoline ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, such as amines, alcohols, thiols, and others, to generate a library of diverse compounds for structure-activity relationship (SAR) studies.

-

Reactivity of the 3-(3-chloropropyl) Side Chain: The terminal chloride on the propyl chain is a good leaving group, making this position an excellent electrophilic site for reactions with nucleophiles. This functionality can be used to:

-

Alkylate amines, thiols, or alcohols: This is a common strategy for linking the quinoline scaffold to other pharmacophores or for introducing side chains that can modulate solubility and pharmacokinetic properties.

-

Form cyclic structures: Intramolecular cyclization reactions can be designed to create novel fused heterocyclic systems.

-

Act as a covalent warhead: In the context of targeted covalent inhibitors, the chloropropyl group can react with nucleophilic residues (e.g., cysteine) in the active site of a target protein.

-

main_compound [label="2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nucleophilic_substitution [label="Nucleophilic Substitution at C2"]; alkylation [label="Alkylation at Propyl Chain"]; cyclization [label="Intramolecular Cyclization"]; covalent_modification [label="Covalent Modification of Proteins"];

main_compound -> nucleophilic_substitution; main_compound -> alkylation; main_compound -> cyclization; alkylation -> covalent_modification; }

Figure 3: Key reaction pathways for synthetic diversification.

Potential Applications in Drug Development

The structural motifs present in 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline are associated with a wide range of biological activities. This suggests that derivatives of this compound could be promising candidates for various therapeutic areas.

-

Anticancer Agents: Quinoline derivatives are well-known for their anticancer properties, acting through various mechanisms such as kinase inhibition, DNA intercalation, and inhibition of topoisomerase. The 2-chloro-6-methoxyquinoline scaffold is a key component of several potent anticancer compounds.[9][15]

-

Antimicrobial and Antifungal Agents: The quinoline ring is a common feature in many antimicrobial and antifungal drugs. The ability to easily modify the 2 and 3 positions of the target compound allows for the optimization of its activity against a broad spectrum of pathogens.[1][15]

-

Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[16]

-

Antiviral Agents: Quinolines have also been investigated as potential antiviral agents, including against HIV.[10]

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques should be employed for its comprehensive analysis.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. UV detection at a wavelength of maximum absorbance (typically around 230-250 nm for the quinoline chromophore) would be appropriate.[17][18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for both separation and identification, particularly for assessing the presence of volatile impurities. A standard non-polar or medium-polarity capillary column would be suitable for the separation. The mass spectrometer provides definitive structural information based on the fragmentation pattern of the molecule.[19][20][21]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the final product and all intermediates. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the atoms within the molecule.[22][23][24][25]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.[24][26]

Representative Analytical Protocols

HPLC Method:

-

Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 240 nm

-

Injection Volume: 10 µL

GC-MS Method:

-

Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

Safety and Handling

While a specific safety data sheet for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is not widely available, based on the reactivity of its functional groups and data from similar compounds, appropriate safety precautions should be taken. The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a highly promising and versatile chemical intermediate with significant potential in the field of drug discovery. Its strategic design incorporates a proven pharmacophore with multiple reactive sites, allowing for extensive chemical diversification. The proposed synthetic route, based on well-established and scalable chemical reactions, provides a practical approach to accessing this valuable building block.

Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this intermediate. Exploring a wide range of nucleophilic substitutions at the 2-position and leveraging the reactivity of the chloropropyl side chain will be key to unlocking the full therapeutic potential of this quinoline scaffold. Further investigation into its mechanism of action in various biological systems will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- EvitaChem. 3-(3-Chloropropyl)-2,6-dichloro-8-methylquinoline. Accessed January 14, 2026.

- BenchChem. A Comparative Guide: HPLC vs. GC-MS for the Analysis of 3-Chloroquinoline Hydrochloride. Accessed January 14, 2026.

- Gandhi, K. Kar.

- Chem-Impex. 2-Chloro-3-formyl-6-methoxyquinoline. Accessed January 14, 2026.

- BenchChem. Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Accessed January 14, 2026.

- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (2025). Journal of Chemical and Pharmaceutical Research.

- ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Accessed January 14, 2026.

- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

- ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Accessed January 14, 2026.

- Chemcasts.

- PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Accessed January 14, 2026.

- MySkinRecipes. 2-Chloro-6-Methoxy-3-Methylquinoline. Accessed January 14, 2026.

- ResearchGate.

- Pérez-Castaño, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- Sigma-Aldrich. 2-Chloro-6-methoxyquinoline. Accessed January 14, 2026.

- Organic Chemistry Portal. Wittig Reaction. Accessed January 14, 2026.

- The Organic Reaction Resource. Wittig Reaction - Common Conditions. Accessed January 14, 2026.

- Wikipedia. Wittig reaction. Accessed January 14, 2026.

- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Accessed January 14, 2026.

- Kumar, S., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

- ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Accessed January 14, 2026.

- Master Organic Chemistry. Wittig Reaction: Mechanism and Examples. Accessed January 14, 2026.

- Gendron, T., et al. (2016). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Journal of Medicinal Chemistry, 59(17), 7933-7953.

- Chem-Impex. 2-Chloro-6-methoxy-quinoline. Accessed January 14, 2026.

- PubChem. 2-Chloro-6-methoxyquinoline. Accessed January 14, 2026.

- Pathak, D., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130514.

- Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Journal of Saudi Chemical Society.

- PubChem. 2-Chloro-6-methoxyquinoxaline. Accessed January 14, 2026.

- ResearchGate.

- Wang, Y., et al. (2019). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. China Textile & Apparel, (1), 68-71.

- NROChemistry. Wittig Reaction: Mechanism and Examples. Accessed January 14, 2026.

- Google Patents.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

- Synthesis of Quinoline and deriv

- Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20864-20899.

- Ionescu, D., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6524.

- Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.

- Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024, May 6). ChembP [Blog post].

Sources

- 1. 2-Chloro-6-Methoxy-3-Methylquinoline [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-6-methoxyquinoline | C10H8ClNO | CID 83647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 3-(3-Chloropropyl)-2,6-dichloro-8-methylquinoline (EVT-12763625) | 948292-01-1 [evitachem.com]

- 5. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-methoxyquinoline AldrichCPR 13676-02-3 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. chemijournal.com [chemijournal.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. madison-proceedings.com [madison-proceedings.com]

- 21. CN102464613B - Synthetic method of quinoline derivative - Google Patents [patents.google.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1] From the historic antimalarial quinine to modern anticancer and antimicrobial drugs, the versatility of the quinoline ring system continues to inspire the development of novel therapeutics.[2][3] This guide focuses on a specific derivative, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline , a molecule poised at the intersection of established pharmacophores and novel structural modifications.

The presence of a chlorine atom at the 2-position, a methoxy group at the 6-position, and a reactive 3-chloropropyl side chain at the 3-position endows this molecule with a unique chemical profile. The 2-chloroquinoline moiety is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The 6-methoxy group can modulate the molecule's electronic properties and metabolic stability, while the 3-(3-chloropropyl) side chain offers a reactive handle for further chemical elaboration or for covalent interaction with biological targets.[2]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, drawing upon established principles of organic chemistry and medicinal chemistry to offer insights for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is presented in the table below.

| Property | Value | Source |

| CAS Number | 159383-57-0 | [5] |

| Molecular Formula | C₁₃H₁₃Cl₂NO | [5] |

| Molecular Weight | 270.16 g/mol | [5] |

| IUPAC Name | 2-chloro-3-(3-chloropropyl)-6-methoxyquinoline | [5] |

| InChI Code | 1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3 | [5] |

Synthesis of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: A Proposed Pathway

The overall proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.

Step 1: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline (Key Intermediate)

The initial and crucial step is the synthesis of the key intermediate, 2-chloro-3-formyl-6-methoxyquinoline. This is reliably achieved through the Vilsmeier-Haack reaction , a powerful method for the formylation and cyclization of activated aromatic compounds.[6][7][8]

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF, 3 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4.5 equivalents) to the cooled DMF with constant stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Acetanilide: Dissolve N-(4-methoxyphenyl)acetamide (1 equivalent) in a suitable solvent (e.g., chloroform) and add it dropwise to the Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 80-100°C and maintain this temperature for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure 2-chloro-3-formyl-6-methoxyquinoline.[9]

Causality of Experimental Choices: The Vilsmeier-Haack reaction is the method of choice due to its high efficiency in converting activated anilides into 2-chloro-3-formylquinolines in a one-pot procedure. The use of POCl₃ not only facilitates the formylation but also acts as the chlorinating agent for the 2-position of the quinoline ring.

Step 2: Chain Elongation via Wittig Reaction

The next conceptual step involves the extension of the 3-formyl group to a three-carbon chain. The Wittig reaction is a classic and highly effective method for converting aldehydes and ketones into alkenes.[10][11][12] In this proposed step, a Wittig reagent derived from a two-carbon fragment (e.g., an acetaldehyde ylide) would react with 2-chloro-3-formyl-6-methoxyquinoline.

Proposed Protocol:

-

Ylide Generation: Prepare the phosphonium ylide by treating ethyltriphenylphosphonium bromide with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Reaction with Aldehyde: Add a solution of 2-chloro-3-formyl-6-methoxyquinoline in THF to the ylide solution at low temperature (e.g., -78°C or 0°C).

-

Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-chloro-3-(prop-1-en-1-yl)-6-methoxyquinoline, would then be purified by column chromatography.

Causality of Experimental Choices: The Wittig reaction is a reliable method for C-C bond formation and olefination. The choice of the ylide determines the structure of the resulting alkene.

Step 3: Reduction of the Alkene

The double bond introduced by the Wittig reaction needs to be reduced to a saturated alkyl chain. This can be readily achieved through catalytic hydrogenation.

Proposed Protocol:

-

Reaction Setup: Dissolve the unsaturated intermediate from the previous step in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude 2-chloro-3-(propyl)-6-methoxyquinoline.

Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes, typically proceeding with high yield and minimal side products.

Step 4: Terminal Chlorination of the Propyl Side Chain

The final step in the proposed synthesis is the selective chlorination of the terminal methyl group of the propyl side chain. This can be a challenging transformation, and a more practical approach would be to introduce the chloro-propyl side chain more directly.

An Alternative, More Direct Approach:

A more direct and likely higher-yielding approach would involve a Grignard reaction with the starting aldehyde, followed by chlorination.

Revised Synthetic Pathway:

Caption: A revised, more direct proposed synthetic route.

Experimental Protocol (Revised):

-

Grignard Reaction: React 2-chloro-3-formyl-6-methoxyquinoline with a Grignard reagent prepared from 1-bromo-2-chloroethane. This would introduce the desired carbon skeleton with a hydroxyl group at the benzylic position.

-

Deoxygenation: The resulting secondary alcohol can then be deoxygenated using a Barton-McCombie deoxygenation or a similar radical-based reduction method to yield the final product, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline.

This revised pathway avoids the potentially problematic selective terminal chlorination and is likely a more feasible approach to the target molecule.

Analytical Characterization

The unambiguous characterization of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is essential for its use in research and drug development. A combination of spectroscopic and chromatographic techniques would be employed. While experimental data for the exact target molecule is not publicly available, the following represents the expected analytical profile based on closely related structures.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methoxy group protons, and the protons of the 3-chloropropyl side chain. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns providing information about their substitution pattern. The methoxy protons would appear as a sharp singlet around δ 3.9-4.1 ppm. The protons of the chloropropyl chain would exhibit characteristic multiplets in the upfield region (δ 2.0-3.8 ppm), with their chemical shifts and coupling constants confirming the connectivity.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would resonate in the range of δ 110-160 ppm, while the carbons of the chloropropyl chain and the methoxy group would appear at higher field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The EI mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 270, with a characteristic isotopic pattern for the two chlorine atoms (M+2 and M+4 peaks). Fragmentation would likely involve the loss of the chloropropyl side chain and other characteristic fragments of the quinoline core.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of the molecule.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compound.

-

Reversed-Phase HPLC: A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer like formic acid or ammonium acetate). The purity of the compound would be determined by the area percentage of the main peak detected by a UV detector at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).

Potential Therapeutic Applications and Biological Activity

While there is no specific biological data available for 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline, the extensive research on related quinoline derivatives provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Quinoline derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[16][17]

-

Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[18] The 2-chloro-6-methoxyquinoline scaffold could potentially be targeted towards specific kinases involved in cell proliferation, survival, and angiogenesis.

-

Topoisomerase Inhibition: Some quinoline derivatives interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[3]

-

Induction of Apoptosis: The cytotoxic effects of many quinoline compounds are mediated through the induction of programmed cell death (apoptosis) in cancer cells.

The following diagram illustrates a simplified signaling pathway that is often targeted by quinoline-based kinase inhibitors in cancer therapy.

Caption: Potential inhibition of cancer signaling pathways by quinoline derivatives.

Antimicrobial Activity

The quinoline scaffold is also a key component of many antibacterial and antimalarial drugs.[1][19] The 2-chloroquinoline moiety, in particular, has been shown to possess significant antimicrobial properties. The mechanism of action can vary, but for antibacterial agents, it often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] In the context of malaria, quinoline-based drugs are known to interfere with the parasite's detoxification of heme in the food vacuole.

Conclusion

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline is a fascinating molecule with significant potential in drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed through established synthetic methodologies, with the Vilsmeier-Haack reaction of N-(4-methoxyphenyl)acetamide to form the key 2-chloro-3-formyl-6-methoxyquinoline intermediate being a pivotal step. The subsequent elaboration of the 3-formyl group to the 3-chloropropyl side chain offers a versatile handle for creating a library of analogs for structure-activity relationship studies.

The structural features of this molecule, particularly the 2-chloroquinoline core, suggest a strong likelihood of biological activity, with anticancer and antimicrobial applications being the most probable areas of interest. Further research into the synthesis, characterization, and biological evaluation of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline and its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This technical guide provides a solid foundation for researchers to embark on such investigations.

References

-

2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. National Institutes of Health. Available at: [Link].

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link].

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Institutes of Health. Available at: [Link].

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Available at: [Link].

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health. Available at: [Link].

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. Available at: [Link].

-

Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health. Available at: [Link].

-

2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958. PubChem. Available at: [Link].

-

CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. ResearchGate. Available at: [Link].

- CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.

-

Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. Available at: [Link].

-

Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. Available at: [Link].

-

Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed. Available at: [Link].

- US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.

-

Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link].

-

A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. . Available at: [Link].

-

Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. Available at: [Link].

-

ANTIBACTERIAL COMPOUNDS AND USES THEREOF. European Patent Office. Available at: [Link].

-

Biological activities of quinoline derivatives. PubMed. Available at: [Link].

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents.

-

Wittig Reaction. Organic Chemistry Portal. Available at: [Link].

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health. Available at: [Link].

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link].

-

2-Chloro-6-methoxyquinoline-3-carbaldehyde. ResearchGate. Available at: [Link].

-

Synthetic process of 6-bromo-3-chlorophenyl methyl-2-methoxyquinoline. Patsnap. Available at: [Link].

-

2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079. PubChem. Available at: [Link].

-

The Chemistry and Biological Applications of 3H-Pyrrolo[2,3-c]quinolines and Marinoquinolines. ResearchGate. Available at: [Link].

-

Wittig Reaction. Organic Chemistry Portal. Available at: [Link].

-

Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. Available at: [Link].

-

Wittig Reaction. Chemistry LibreTexts. Available at: [Link].

-

2-Chloro-6-methoxyquinoxaline | C9H7ClN2O | CID 12686412. PubChem. Available at: [Link].

-

Wittig Reactions Using a Bifunctional Polymeric Reagent. ResearchGate. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]